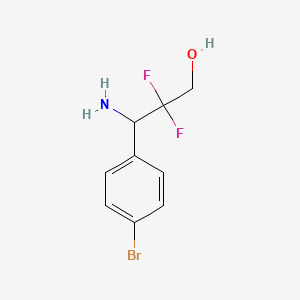![molecular formula C12H27NO B13080489 4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol CAS No. 1247914-82-4](/img/structure/B13080489.png)
4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol is an organic compound with a complex structure. It is a branched-chain alcohol and amine, which makes it a versatile molecule in various chemical reactions and applications. This compound is known for its use in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol typically involves the reaction of 4-methyl-2-pentanol with an appropriate amine. One common method is the reductive amination of 4-methyl-2-pentanol using 3-methylpentan-2-amine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkylated amines
Applications De Recherche Scientifique
4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol involves its interaction with various molecular targets. The alcohol and amine groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. This can lead to changes in the activity of these proteins, affecting metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-pentanol: A related alcohol with similar chemical properties but lacking the amine group.
3-Methylpentan-2-amine: An amine with a similar structure but without the alcohol group.
Uniqueness
4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol is unique due to the presence of both alcohol and amine functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
1247914-82-4 |
|---|---|
Formule moléculaire |
C12H27NO |
Poids moléculaire |
201.35 g/mol |
Nom IUPAC |
4-methyl-2-(3-methylpentan-2-ylamino)pentan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-6-10(4)11(5)13-12(8-14)7-9(2)3/h9-14H,6-8H2,1-5H3 |
Clé InChI |
UEVLHGHLZPUAIY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)NC(CC(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13080426.png)

![1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080433.png)
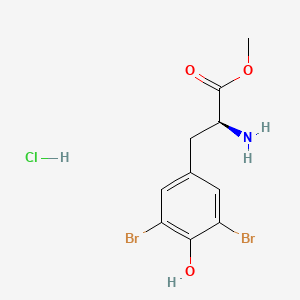
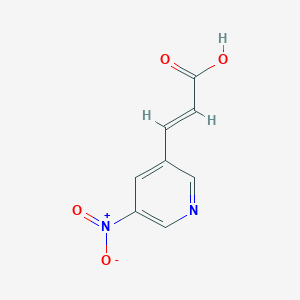

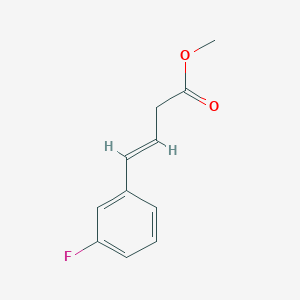
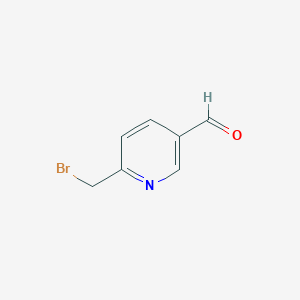

![5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B13080481.png)
